1-Acetyl-N-(4-methylphenyl)-4-piperidinecarboxamide is a synthetic organic compound that acts as a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2/cycE). While structurally similar to other 1-phenyl-2-aminopropane derivatives, its unique chemical structure contributes to its specific biological activity. This compound has demonstrated significant potential as an antitumor agent in preclinical studies.
The synthesis of 1-acetyl-N-(4-methylphenyl)-4-piperidinecarboxamide involves a multi-step process utilizing various chemical reactions, including amide bond formation and heterocyclic synthesis. Detailed synthetic procedures and characterization data can be found in patent literature and medicinal chemistry journals.
1-Acetyl-N-(4-methylphenyl)-4-piperidinecarboxamide consists of a central piperidine ring substituted at position 4 with an acetamide group and a 4-methylphenylcarboxamide group. The specific spatial arrangement of these substituents is crucial for its interaction with the target enzyme, CDK2/cycE. Techniques like X-ray crystallography and NMR spectroscopy can be employed to determine the three-dimensional structure and conformational preferences of this molecule.
1-Acetyl-N-(4-methylphenyl)-4-piperidinecarboxamide acts as an ATP-competitive inhibitor of CDK2/cycE. It binds to the ATP-binding site of the enzyme, preventing ATP from binding and thus inhibiting the kinase activity. This inhibition disrupts cell cycle progression, leading to antiproliferative effects in cancer cells.
While the provided literature doesn't offer detailed information on the physical and chemical properties of 1-acetyl-N-(4-methylphenyl)-4-piperidinecarboxamide, studies have revealed its favorable pharmacokinetic properties, including moderate protein binding in both mouse (69%) and human (63%) serum and a plasma half-life of 5-7 hours in three species.
The primary application of 1-acetyl-N-(4-methylphenyl)-4-piperidinecarboxamide lies in its potential as an antitumor agent. Preclinical studies have demonstrated its efficacy against various cancer cell lines, including A2780 human ovarian carcinoma. Its selective inhibition of CDK2/cycE makes it a promising candidate for targeted cancer therapies with potentially fewer side effects compared to conventional chemotherapeutic agents.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.: 2508-19-2
CAS No.:
CAS No.: 53417-29-1